molecular formula C₁₂H₂₆O₈S₄ B1139723 3,6,9,12-Tetraoxatetradecane-1,14-diyl-bis-methanethiosulfonate CAS No. 212262-08-3

3,6,9,12-Tetraoxatetradecane-1,14-diyl-bis-methanethiosulfonate

Cat. No. B1139723
CAS RN: 212262-08-3
M. Wt: 426.59
InChI Key:
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Description

3,6,9,12-Tetraoxatetradecane-1,14-diyl-bis-methanethiosulfonate is a water-soluble MTS cross-linker . It provides site-specific drug delivery of aminobenzoate methanethiosulfonate and acts as a sulfhydryl cross-linking reagent .


Chemical Reactions Analysis

3,6,9,12-Tetraoxatetradecane-1,14-diyl-bis-methanethiosulfonate is used as a cross-linker . It’s used for site-specific drug delivery of aminobenzoate methanethiosulfonate . More detailed information about its chemical reactions was not found in the search results.


Physical And Chemical Properties Analysis

The molar mass of 3,6,9,12-Tetraoxatetradecane-1,14-diyl-bis-methanethiosulfonate is 426.57 . It’s an off-white solid that is soluble in DMF or water . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Cross-linking Agent in Protein Research

This compound is a water-soluble MTS cross-linker used in protein research for creating connections between proteins or peptides. It facilitates the study of protein-protein interactions and the stabilization of protein complexes, which is crucial for understanding biological processes and developing therapeutic agents .

Amyloid & Neurodegeneration Studies

In the field of neurodegenerative diseases, this compound is utilized in staining protocols to detect amyloid fibrils. Its ability to cross-link thiol groups makes it valuable in assays designed to study the aggregation of amyloid proteins, which are associated with conditions like Alzheimer’s disease .

Cell Cycle Analysis

Researchers employ this compound in cell cycle analysis to investigate the various stages of cell division. It helps in the identification of cell cycle phases by cross-linking proteins that are indicative of specific cycle stages, thus aiding in cancer research and cytological studies .

Enzyme Substrate Studies

As an enzyme substrate, this compound is used to measure enzyme activity, particularly in studies involving thiol-reactive enzymes. Its structural properties allow for precise quantification of enzymatic reactions, which is essential for biochemical research and drug development .

Fluorescence Microscopy

In fluorescence microscopy, this compound is used to label proteins with fluorescent markers. The thiol-reactive nature of the compound allows for selective labeling, enhancing the visualization of cellular structures and protein localization within cells .

Drug Delivery Systems

This compound provides site-specific drug delivery by acting as a carrier molecule that can be linked to drugs through its methanethiosulfonate groups. It’s particularly useful in targeted therapies, where the compound-drug conjugate can be directed to specific cells or tissues .

Reducing Agent Comparison Studies

In studies comparing the effectiveness of reducing agents, this compound serves as a reference due to its stability and reactivity. It’s compared against other agents like DTT and TCEP to determine the best choice for maintaining the reduced state of thiol groups in various applications .

Super-Resolution Imaging

For super-resolution imaging techniques, this compound is used to enhance the resolution of imaging by facilitating the precise labeling of molecules. This allows researchers to visualize and study cellular components at a near-molecular level, which is beyond the capability of conventional microscopy .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3,6,9,12-Tetraoxatetradecane-1,14-diyl-bis-methanethiosulfonate involves the reaction of 1,14-dibromotetradecane with sodium methanethiosulfonate in the presence of a base to form the desired product.", "Starting Materials": [ "1,14-dibromotetradecane", "Sodium methanethiosulfonate", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 1,14-dibromotetradecane in a suitable solvent (e.g. dichloromethane).", "Step 2: Add sodium methanethiosulfonate and a base (e.g. sodium hydroxide) to the reaction mixture.", "Step 3: Stir the reaction mixture at room temperature for several hours.", "Step 4: Extract the product with a suitable solvent (e.g. ethyl acetate).", "Step 5: Purify the product by column chromatography or recrystallization." ] }

CAS RN

212262-08-3

Product Name

3,6,9,12-Tetraoxatetradecane-1,14-diyl-bis-methanethiosulfonate

Molecular Formula

C₁₂H₂₆O₈S₄

Molecular Weight

426.59

synonyms

Methanesulfonothioic Acid S,S’-3,6,9,12-Tetraoxatetradecane-1,14-diyl Ester; 

Origin of Product

United States

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